molecular formula C7H7IO2S B2616648 Methyl 3-iodo-4-methylthiophene-2-carboxylate CAS No. 845878-92-4

Methyl 3-iodo-4-methylthiophene-2-carboxylate

Cat. No.: B2616648
CAS No.: 845878-92-4
M. Wt: 282.1
InChI Key: OODUKIXZHDMZME-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methylthiophene-2-carboxylate is an organic compound with the molecular formula C7H7IO2S and a molecular weight of 282.1 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 4-position of the thiophene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-iodo-4-methylthiophene-2-carboxylate can be synthesized through multi-step reactions involving the iodination of thiophene derivatives. One common method involves the reaction of 3-iodo-4-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodo-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-iodo-4-methylthiophene-2-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The iodine atom and ester group play crucial roles in its reactivity and binding properties. The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group, facilitating the formation of new bonds . Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules .

Comparison with Similar Compounds

  • Methyl 3-bromo-4-methylthiophene-2-carboxylate
  • Methyl 3-chloro-4-methylthiophene-2-carboxylate
  • Methyl 3-fluoro-4-methylthiophene-2-carboxylate

Comparison: Methyl 3-iodo-4-methylthiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This property can be advantageous in certain synthetic applications where high reactivity is desired .

Properties

IUPAC Name

methyl 3-iodo-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODUKIXZHDMZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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